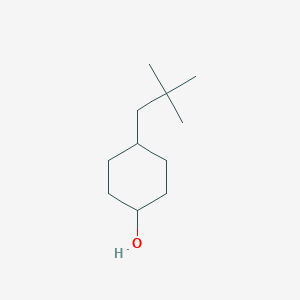
Patchouli cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patchouli cyclohexanol, also known as 4-tert-Butyl cyclohexanol, is a chemical compound with the molecular formula C10H20O. It is a derivative of cyclohexanol and is often used in the fragrance industry due to its pleasant odor. This compound is also known by other names such as p-tert-Butyl cyclohexanol and Patchone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Patchouli cyclohexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol to produce cyclohexanol, which is then further modified to obtain this compound. The hydrogenation process typically uses a catalyst such as Rhodium on carbon (Rh/C) in a supercritical carbon dioxide (scCO2) and water medium .
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of cyclohexane in the presence of air and cobalt catalysts.
Chemical Reactions Analysis
Types of Reactions
Patchouli cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone, which is a key intermediate in the production of nylon.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclohexanone
Reduction: Various cyclohexane derivatives
Substitution: Chlorocyclohexane and other substituted cyclohexanes
Scientific Research Applications
Patchouli cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of patchouli cyclohexanol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
Patchouli cyclohexanol can be compared with other similar compounds such as:
Patchouli alcohol: Another major component of patchouli oil with similar fragrance properties.
α-Patchoulene: A sesquiterpene found in patchouli oil with distinct chemical properties.
β-Patchoulene: Another sesquiterpene with unique biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the fragrance industry and for various scientific research applications .
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
ADSQOLVTSHCWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
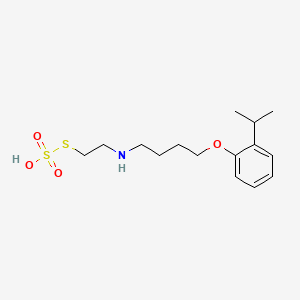
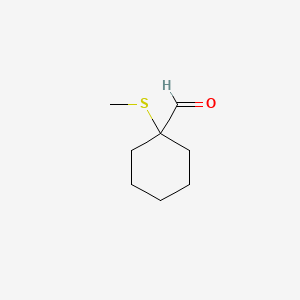
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
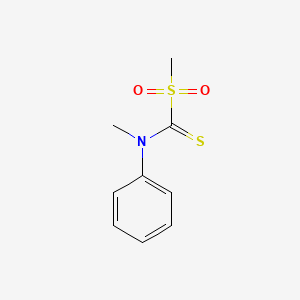
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
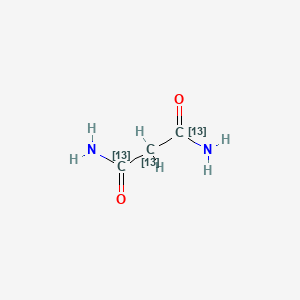
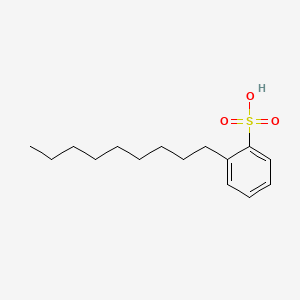
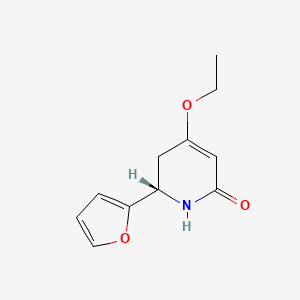
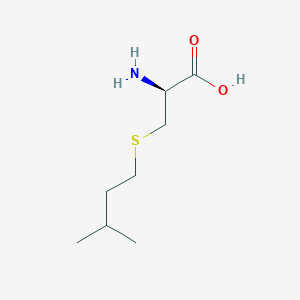
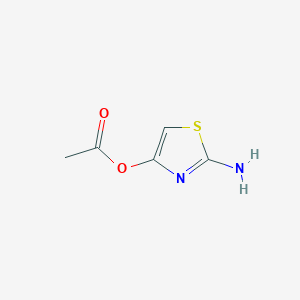
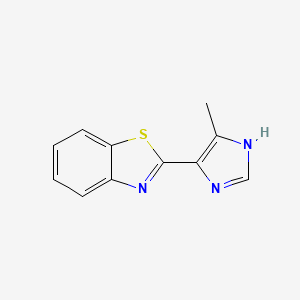
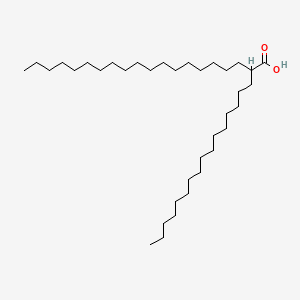
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
